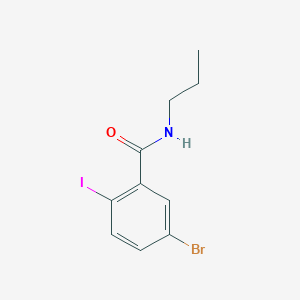

5-bromo-2-iodo-N-propylbenzamide

Description

5-Bromo-2-iodo-N-propylbenzamide (CAS: Not explicitly provided; referenced as discontinued in CymitQuimica ) is a halogenated benzamide derivative characterized by a bromine atom at the 5-position, an iodine atom at the 2-position of the benzene ring, and an N-propylamide group. This compound belongs to the benzamide class, which is notable for its structural versatility and applications in medicinal chemistry.

Properties

IUPAC Name |

5-bromo-2-iodo-N-propylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrINO/c1-2-5-13-10(14)8-6-7(11)3-4-9(8)12/h3-4,6H,2,5H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPDGJUZRXAOFMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=C(C=CC(=C1)Br)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-iodo-N-propylbenzamide typically involves the following steps:

Bromination: The starting material, 2-iodobenzamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) to introduce the bromine atom at the 5th position of the benzene ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and N-alkylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-iodo-N-propylbenzamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amide group and the aromatic ring.

Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions such as Suzuki-Miyaura and Heck reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Substitution Products: Derivatives with different functional groups replacing the bromine or iodine atoms.

Oxidation Products: Compounds with oxidized amide groups or aromatic rings.

Reduction Products: Compounds with reduced amide groups or aromatic rings.

Scientific Research Applications

5-Bromo-2-iodo-N-propylbenzamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, particularly in the development of pharmaceuticals targeting specific enzymes or receptors.

Material Science: The compound can be utilized in the synthesis of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.

Biological Studies: It can serve as a probe or ligand in biological assays to study protein-ligand interactions and enzyme kinetics

Mechanism of Action

The mechanism of action of 5-bromo-2-iodo-N-propylbenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The bromine and iodine atoms can participate in halogen bonding interactions, enhancing the compound’s binding affinity and specificity. The propyl group may contribute to the compound’s lipophilicity, affecting its cellular uptake and distribution .

Comparison with Similar Compounds

Key Observations :

- Halogen Diversity : The target compound’s iodine substituent at position 2 distinguishes it from fluoro- or methoxy-substituted analogs (e.g., ). Iodine’s larger atomic radius may enhance halogen bonding but reduce solubility compared to lighter halogens.

- N-Substituent Effects : The N-propyl group balances lipophilicity, whereas bulkier groups (e.g., cyclohexyl or isoindolyl ) may sterically hinder target interactions. Cyclopropyl substituents () are associated with improved pharmacokinetic profiles.

Biological Activity

5-Bromo-2-iodo-N-propylbenzamide is a halogenated benzamide derivative that has garnered attention in medicinal chemistry and biological research due to its unique structural properties. The presence of bromine and iodine atoms, along with the propyl group, enhances its potential for various biological activities, including enzyme inhibition and receptor modulation. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and comparative analysis with similar compounds.

Physical Properties

- Molecular Formula : C10H10BrI N

- Molecular Weight : 319.1 g/mol

- Solubility : Moderately soluble in organic solvents; low solubility in water.

The biological activity of this compound is influenced by its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, likely through competitive or non-competitive mechanisms. The halogen atoms can enhance binding affinity through halogen bonding interactions.

- Receptor Modulation : It may act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways. This is particularly relevant in the context of drug development targeting cancer and inflammatory diseases.

- Lipophilicity : The propyl group increases the compound's lipophilicity, potentially enhancing its cellular uptake and bioavailability.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity against various cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Inhibition of estrogen receptor signaling |

| HeLa (Cervical Cancer) | 8.3 | Induction of apoptosis |

| A549 (Lung Cancer) | 15.0 | Cell cycle arrest |

These studies indicate that the compound can effectively inhibit cell proliferation and induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies

-

Case Study on Cancer Treatment :

In a recent study, this compound was evaluated for its effects on MCF-7 breast cancer cells. The results indicated that at concentrations above 10 µM, the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways . -

Inflammatory Response Modulation :

Another investigation focused on the compound's ability to modulate inflammatory responses in vitro using RAW264.7 macrophages. The results showed that treatment with this compound led to a decrease in pro-inflammatory cytokine production, indicating its potential use in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 5-Bromo-2-iodobenzamide | Lacks propyl group; lower lipophilicity | Weaker enzyme inhibition |

| 2-Iodo-N-propylbenzamide | Lacks bromine atom; altered reactivity | Reduced anticancer efficacy |

| 5-Bromo-N-propylbenzamide | Lacks iodine atom; different binding properties | Different pharmacological profile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.